molecular formula C12H8S B156411 2-Ethynyl-5-phenylthiophene CAS No. 1665-35-6

2-Ethynyl-5-phenylthiophene

Cat. No.: B156411
CAS No.: 1665-35-6
M. Wt: 184.26 g/mol
InChI Key: GZPBZFFHJJDHEE-UHFFFAOYSA-N
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Description

2-Ethynyl-5-phenylthiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of an ethynyl group at the second position and a phenyl group at the fifth position of the thiophene ring makes this compound a unique and interesting compound for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-phenylthiophene typically involves the following steps:

    Sonogashira Coupling Reaction: This reaction is commonly used to introduce the ethynyl group into the thiophene ring. The reaction involves the coupling of a halogenated thiophene derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Suzuki-Miyaura Coupling Reaction: This reaction is used to introduce the phenyl group into the thiophene ring. The reaction involves the coupling of a boronic acid derivative of thiophene with a phenyl halide in the presence of a palladium catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-phenylthiophene can undergo various types of chemical reactions, including:

    Electrophilic Substitution: The thiophene ring is prone to electrophilic substitution reactions due to its electron-rich nature. Common electrophiles include halogens, nitro groups, and sulfonic acid groups.

    Nucleophilic Substitution: Although less common, nucleophilic substitution can occur at the ethynyl group or the phenyl group under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiol derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under mild to moderate conditions.

    Nucleophilic Substitution: Reagents such as sodium amide or organolithium compounds are used under strong basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under mild to moderate conditions.

Major Products:

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

    Nucleophilic Substitution: Substituted ethynyl or phenyl derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

Scientific Research Applications

2-Ethynyl-5-phenylthiophene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-phenylthiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The ethynyl and phenyl groups can enhance the compound’s ability to bind to these targets, leading to various biological effects. In materials science, the compound’s electronic properties are influenced by the conjugation of the thiophene ring with the ethynyl and phenyl groups, making it suitable for use in electronic devices.

Comparison with Similar Compounds

    2-Ethynylthiophene: Lacks the phenyl group, making it less versatile in terms of chemical reactivity and applications.

    5-Phenylthiophene: Lacks the ethynyl group, which reduces its potential for electronic applications.

    2-Phenylthiophene: Similar to 5-Phenylthiophene but with the phenyl group at a different position, affecting its reactivity and properties.

Uniqueness: 2-Ethynyl-5-phenylthiophene is unique due to the presence of both the ethynyl and phenyl groups, which enhance its chemical reactivity and electronic properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-ethynyl-5-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8S/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPBZFFHJJDHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937206
Record name 2-Ethynyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1665-35-6
Record name Thiophene, 2-ethynyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethynyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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